3-(3-Fluorophenyl)benzaldehyde

Overview

Description

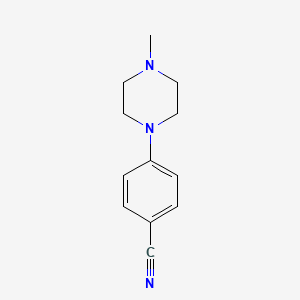

3-(3-Fluorophenyl)benzaldehyde is a compound that is part of a broader class of organic chemicals known as benzaldehydes, which are characterized by a benzene ring attached to an aldehyde group. The presence of a fluorine atom on the phenyl ring at the meta position relative to the aldehyde group distinguishes this compound and can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoro-substituted benzaldehydes can be achieved through various methods. One approach involves the Pd(II)-catalyzed C(sp2)-H functionalization cascade, which allows for the direct formation of substituted fluorenones from benzaldehydes and aryl iodides, using anthranilic acid as a transient directing group . This method demonstrates the utility of such synthetic strategies in the efficient production of complex fluoroorganic molecules, which could potentially be applied to the synthesis of 3-(3-Fluorophenyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzaldehydes is characterized by the influence of the fluorine atom on the electronic nature of the molecule. For instance, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in the molecule's reactivity and potential biological activity . These findings can be extrapolated to 3-(3-Fluorophenyl)benzaldehyde, suggesting that the fluorine atom would similarly affect its electronic properties and reactivity.

Chemical Reactions Analysis

Fluoro-substituted benzaldehydes can undergo a variety of chemical reactions. For example, fluorinated 3-oxoesters can react with benzaldehydes to yield different products depending on the reaction conditions . The presence of the fluorine atom can lead to unique reactivity patterns, such as the formation of complex fluorinated heterocycles. Additionally, the interaction of benzaldehydes with Lewis acids like boron trifluoride can lead to the formation of adducts that facilitate various C-C bond-forming reactions . These insights into the reactivity of benzaldehydes in the presence of fluorine atoms and other reagents can be applied to understand the chemical behavior of 3-(3-Fluorophenyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluorophenyl)benzaldehyde are influenced by the presence of the fluorine atom, which can affect the molecule's dipole moment, acidity, and overall stability. The fluorine atom's electronegativity can lead to a more polarized aldehyde group, potentially affecting the compound's solubility, boiling point, and reactivity. The molecular docking studies of related compounds suggest that the fluorine atom can play a significant role in molecular interactions, which could be relevant for the binding properties of 3-(3-Fluorophenyl)benzaldehyde in biological systems or in material science applications .

Scientific Research Applications

Enzymatic Oxidation for Fluorinated Compounds

Research has shown that enzymatic Baeyer–Villiger oxidation can be applied to fluorobenzaldehydes, including 3-(3-Fluorophenyl)benzaldehyde, using enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO). This method facilitates the conversion to fluorophenyl formates, further hydrolyzed to fluorophenols, offering a green chemistry approach to synthesizing fluorinated compounds (Moonen et al., 2005).

Ortho C-H Functionalization

A novel approach involves Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process uses orthanilic acids as directing groups, providing a pathway for functionalizing benzaldehydes in positions adjacent to the aldehyde group, enhancing the complexity and potential utility of these compounds (Xiao-Yang Chen & E. J. Sorensen, 2018).

Catalyst-Free Synthesis

Another study highlights the catalyst-free synthesis of novel compounds through a one-pot reaction involving 3-(3-Fluorophenyl)benzaldehyde, demonstrating the potential for efficient and environmentally friendly synthetic routes (Santhosh Govindaraju et al., 2016).

Green Chemistry in Education

The application of ionic liquids in synthesizing compounds from benzaldehydes, including 3-(3-Fluorophenyl)benzaldehyde, serves as an educational model for green chemistry practices, emphasizing the reduction of hazardous solvents and showcasing innovative catalysis methods (Pedro Verdía et al., 2017).

Photocatalytic Applications

Research into graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol presents a sustainable method for producing valuable compounds, demonstrating the versatility of 3-(3-Fluorophenyl)benzaldehyde and related substances in photocatalytic processes (M. J. Lima et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(3-Fluorophenyl)benzaldehyde are currently unknown. The compound is a derivative of benzaldehyde, which is known to have various biological activities . .

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets

Biochemical Pathways

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzaldehyde derivatives are known to have various pharmacological activities , suggesting that they may have favorable ADME properties.

Result of Action

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that environmental factors can influence the action of many compounds

properties

IUPAC Name |

3-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXPCVGTFXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362727 | |

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400750-09-6 | |

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400750-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)